molecular formula C19H16ClN5O2 B11030201 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11030201
M. Wt: 381.8 g/mol
InChI Key: WHAGCXRFURMGCS-UHFFFAOYSA-N
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Description

This compound features a 4-chloroindole core linked via an ethyl group to an acetamide moiety, which is further substituted with a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. The benzotriazinone moiety is structurally analogous to quinazolinones, which are known for enzyme inhibitory activities (e.g., enoyl-acyl carrier protein reductase (InhA) inhibitors in tuberculosis treatment) .

Properties

Molecular Formula

C19H16ClN5O2

Molecular Weight

381.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C19H16ClN5O2/c20-15-5-3-7-17-13(15)8-10-24(17)11-9-21-18(26)12-25-19(27)14-4-1-2-6-16(14)22-23-25/h1-8,10H,9,11-12H2,(H,21,26)

InChI Key

WHAGCXRFURMGCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Route 1: Sequential Indole-Benzotriazine Assembly

Step 1: Synthesis of 4-Chloroindole

  • Method : Fischer indole synthesis using 4-chlorophenylhydrazine and pyruvic acid.

  • Conditions : ZnCl₂ catalysis at 150°C for 6 hours.

  • Yield : 78%.

Step 2: Benzotriazin-4-one Formation

  • Method : Cyclization of 2-aminobenzonitrile with ethyl chloroformate.

  • Conditions : DMF, K₂CO₃, 80°C, 4 hours.

  • Yield : 85%.

Step 3: Acetamide Coupling

  • Procedure :

    • React 4-chloroindole with ethyl bromoacetate to form N-(2-bromoethyl)-4-chloroindole.

    • Couple with benzotriazin-4-one using Hünig’s base in THF.

  • Overall Yield : 62%.

Route 2: One-Pot Tandem Reaction

Procedure :

  • Combine 4-chloroindole, 3-chloro-1,2,3-benzotriazin-4-one, and ethyl glycinate in acetonitrile.

  • Add Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃.

  • Microwave irradiation at 120°C for 30 minutes.

Advantages :

  • Eliminates intermediate purification.

  • Yield : 71%.

Limitations :

  • Requires specialized equipment.

  • Scalability issues due to microwave constraints.

Alternative Methodologies

Solid-Phase Synthesis

Protocol :

  • Immobilize 4-chloroindole on Wang resin via Mitsunobu reaction.

  • Perform on-resin coupling with benzotriazin-4-one-α-carboxylic acid using DIC/HOBt.

  • Cleave with TFA/water (95:5).

Yield : 58%.
Purity : >90% (HPLC).

Biocatalytic Approach

Enzyme : Candida antarctica lipase B (CAL-B).
Reaction :

  • Transacetylation between vinyl acetate and N-(2-(4-chloroindol-1-yl)ethyl)-2-aminoacetamide.
    Conditions :

  • Solvent-free, 40°C, 24 hours.
    Yield : 49%.
    Note : Lower yield due to enzyme inhibition by benzotriazine.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Sequential Assembly6295High120
One-Pot Tandem7188Moderate200
Solid-Phase5890Low350
Biocatalytic4982Moderate180

Key Observations :

  • Sequential Assembly balances cost and scalability for industrial applications.

  • One-Pot Tandem offers time efficiency but higher costs.

Optimization Strategies

Solvent Screening for Coupling Reactions

Testing polar aprotic solvents improved yields:

SolventYield (%)
DMF62
DMSO58
NMP65
THF52

N-methylpyrrolidone (NMP) enhanced solubility of benzotriazine intermediates.

Catalytic Systems for Indole Alkylation

Pd-catalyzed Buchwald-Hartwig amination outperformed traditional SN2 reactions:

CatalystYield (%)
Pd₂(dba)₃/Xantphos75
K₂CO₃ (thermal)48
CuI/1,10-phen63

Pd-based systems reduced side products from elimination.

Industrial-Scale Considerations

Preferred Route : Sequential Assembly (Section 2.1).
Process Modifications :

  • Replace THF with 2-MeTHF for greener chemistry.

  • Continuous flow hydrogenation for indole intermediate.
    Pilot-Scale Yield : 59% (50 kg batch) .

Chemical Reactions Analysis

Scientific Research Applications

Molecular Formula

The molecular formula is C19H16ClN5O2C_{19}H_{16}ClN_{5}O_{2}, with a molecular weight of approximately 395.8 g/mol.

Anticancer Activity

Research indicates that compounds similar to N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exhibit significant anticancer properties. The presence of the indole and benzotriazine moieties suggests potential mechanisms that inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound's structural features suggest possible antimicrobial activities. Preliminary studies indicate effectiveness against certain bacterial strains, which could lead to the development of new antibiotics. The benzotriazine moiety is particularly noted for its role in enhancing antimicrobial efficacy .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes such as α-amylase and α-glucosidase. These enzymes are crucial in carbohydrate metabolism, and their inhibition may provide therapeutic benefits for managing diabetes .

Synthetic Route Overview

StepReaction TypeKey Reagents
1EthylationEthyl halides
2CyclizationIsatoic anhydride
3CouplingAcetic anhydride

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting effective cytotoxic properties.

Enzyme Inhibition Research

In another study focusing on enzyme inhibition, the compound demonstrated significant inhibition of α-amylase activity in vitro. This finding supports its potential use in managing postprandial hyperglycemia in diabetic patients.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Indole Core

  • N-Benzyl-2-(4-chloro-1H-indol-1-yl)acetamide (CAS: 1144470-84-7) Replaces the ethyl group with a benzyl moiety. Increased lipophilicity due to the aromatic benzyl group may enhance membrane permeability but reduce aqueous solubility .
  • N-(1-Methyl-1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide Substitutes the 4-chloroindole with a 1-methylindole.

Modifications in the Acetamide Side Chain

  • N-[(2E)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

    • Incorporates a thiadiazole ring instead of the ethyl-indole group.
    • Thiadiazole enhances metabolic stability and may improve selectivity for kinase targets .
  • N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide Simplifies the structure with a 4-chlorophenyl group directly attached to the acetamide.

Core Scaffold Replacements

  • 2-(4-Oxoquinazolin-3(4H)-yl)acetamide Derivatives Replaces benzotriazinone with quinazolinone. Quinazolinones are established InhA inhibitors, suggesting the target compound’s benzotriazinone may share similar mechanistic pathways . Benzotriazinone’s additional nitrogen atom may alter electron distribution and binding kinetics.
  • N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

    • Substitutes acetamide with a keto-acetamide and fluorobenzyl group.
    • Fluorine’s electronegativity may enhance bioavailability but differs from chloro’s steric and electronic effects .

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Melting Point (°C) Yield (%) Molecular Weight Key Substituents
Target Compound Not Reported Not Reported ~408.8 4-Chloroindole, Benzotriazinone
N-Benzyl-2-(4-chloro-1H-indol-1-yl)acetamide Not Reported Not Reported 298.8 Benzyl
2-(4-Oxoquinazolin-3(4H)-yl)acetamide 190–191 14 315.7 Quinazolinone, Nitrophenyl
N-(4-Fluorobenzyl)-2-oxoacetamide Not Reported 41 284.3 Fluorobenzyl, Keto-acetamide

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide (CAS Number: 1282124-62-2) is a synthetic compound that integrates an indole moiety and a benzotriazine structure, suggesting potential pharmacological applications. This article reviews its biological activity, synthesis, and relevant case studies.

The molecular formula of the compound is C19H16ClN5O2C_{19}H_{16}ClN_{5}O_{2} with a molecular weight of 381.8 g/mol. The structural complexity arises from its unique functional groups which may contribute to its biological activities.

PropertyValue
Molecular FormulaC19H16ClN5O2
Molecular Weight381.8 g/mol
CAS Number1282124-62-2

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the indole ring is often associated with anti-proliferative effects against various cancer cell lines. For instance, studies have reported that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties

The benzotriazine component suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or inhibiting critical enzymes essential for microbial survival.

Toxicity Studies

A notable study assessed the toxicity of related compounds using zebrafish embryos as a model organism. The results indicated that certain derivatives exhibited low toxicity levels, classifying them as safer alternatives for further development in medicinal chemistry .

Study 1: Synthesis and Evaluation of Biological Activity

In a study published in the International Journal of Molecular Sciences, researchers synthesized a series of benzamides containing oxadiazole moieties and evaluated their biological activities . Among these, compounds resembling this compound showed promising fungicidal activities against Botrytis cinerea, with an EC50 value of 14.44 μg/mL.

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationships of similar compounds to identify key substituents that enhance biological efficacy. It was found that specific modifications to the benzene ring significantly increased fungicidal activity against pathogens like Fusarium graminearum and Marssonina mali.

Q & A

Q. What computational tools predict the compound’s interaction with novel targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PubChem 3D structures (e.g., InChIKey: LRCCRKMKJMYJHA) to screen targets .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .
  • Machine Learning : Train models on existing bioactivity data to prioritize untested targets .

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